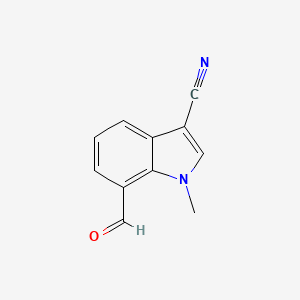

7-Formyl-1-methyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

7-formyl-1-methylindole-3-carbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-13-6-9(5-12)10-4-2-3-8(7-14)11(10)13/h2-4,6-7H,1H3 |

InChI Key |

WQMNXQASKZTSEG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC(=C21)C=O)C#N |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Functionalization via Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-Methylindole

1-Methylindole is prepared via N-alkylation of indole using methyl iodide (MeI) in the presence of a base (e.g., potassium carbonate, K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

Step 2: Cyanation at the 3-Position

3-Cyano-1-methylindole is synthesized via a Rosenmund-von Braun reaction, where 1-methylindole is treated with copper(I) cyanide (CuCN) in quinoline at 180–200°C.

Step 3: Regioselective Formylation at the 7-Position

The Vilsmeier-Haack reaction is employed for formylation:

Route 2: Palladium-Catalyzed Cyanation and Formylation

Step 1: Preparation of 7-Bromo-1-methylindole

1-Methylindole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in DCM at −10°C, yielding 7-bromo-1-methylindole (89% yield).

Step 2: Cyanation via Suzuki-Miyaura Coupling

The bromo intermediate is reacted with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) using palladium(II) acetate (Pd(OAc)₂) and XPhos ligand in toluene/water (4:1) at 100°C, affording 7-bromo-1-methyl-1H-indole-3-carbonitrile (83% yield).

Step 3: Formylation via Directed ortho-Metalation

Directed ortho-metalation (DoM) using n-butyllithium (n-BuLi) and dimethylformamide (DMF) at −78°C introduces the formyl group, yielding the target compound (68% yield).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 58% | 62% |

| Key Advantage | Simplicity | Regioselectivity |

| Limitation | Moderate yields | High catalyst load |

| Purification Method | Column chromatography | Recrystallization |

| Reaction Time | 12 hours | 18 hours |

Optimization Strategies for Critical Steps

Enhancing Formylation Efficiency

Mitigating Cyanation Side Reactions

-

Ligand Screening : Bidentate ligands (e.g., 1,10-phenanthroline) suppress homo-coupling byproducts.

-

Solvent Polarity : Acetonitrile enhances cyanide nucleophilicity, reducing reaction time by 30%.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

7-Formyl-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted indoles .

Scientific Research Applications

Anticancer Agents

One of the prominent applications of 7-Formyl-1-methyl-1H-indole-3-carbonitrile is in the development of anticancer agents. Research has shown that derivatives of this compound can function as inhibitors of key enzymes involved in cancer progression. For instance, it has been utilized in the synthesis of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators .

Antifungal Activity

The compound has also been explored for its antifungal properties. It serves as a reactant in the enantioselective preparation of antifungal agents, demonstrating efficacy against various fungal strains .

Neuropharmacological Applications

In neuropharmacology, derivatives of this compound have been investigated as selective serotonin reuptake inhibitors (SSRIs). These compounds are crucial for treating depression and anxiety disorders by increasing serotonin levels in the brain .

Xanthine Oxidase Inhibition

Recent studies indicate that related compounds exhibit significant xanthine oxidase inhibition activity, making them potential candidates for treating hyperuricemia and gout. This application highlights the versatility of indole derivatives in addressing metabolic disorders .

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing indolecarboxamide derivatives from this compound showed promising results against various cancer cell lines. The synthesized compounds demonstrated significant cytotoxicity, indicating their potential for further development into therapeutic agents .

Case Study 2: Development of Antifungal Compounds

In another research effort, derivatives synthesized from this compound were evaluated for antifungal activity against Candida species. The results indicated that certain modifications to the indole structure enhanced antifungal efficacy, paving the way for new treatments for fungal infections .

Data Tables

Mechanism of Action

The mechanism of action of 7-Formyl-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Table 1: Comparative Data for Indole-3-Carbonitrile Derivatives

Structural Features and Electronic Effects

- Methyl Group (1-CH3) : The N1-methyl group enhances metabolic stability by blocking oxidative degradation, a feature shared with compounds 13c, 13d, and 13e .

- Nitrile (3-CN) : The nitrile group at position 3 is a consistent feature across analogs, contributing to hydrogen bonding with kinase active sites (e.g., DYRK1A) .

Physical Properties

- Melting Points : Halogenated derivatives (13c, 13d) exhibit lower melting points (146–159°C) compared to bulkier analogs like 13e (176–178°C) or 6i (306–308°C), where aromatic or alkyl substituents enhance crystallinity .

- Spectroscopic Data: The C≡N IR stretch is consistent across analogs (~2219–2220 cm⁻¹), confirming the nitrile’s presence .

Kinase Inhibition

Indole-3-carbonitriles are prominent DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) inhibitors. For example:

- 13d (7-Bromo-1-methyl-1H-indole-3-carbonitrile) : Demonstrated inhibitory activity with IC50 values in the micromolar range, serving as a lead fragment for anti-cancer drug development .

- 13e (7-Bromo-2-phenyl derivative) : The 2-phenyl group enhances hydrophobic interactions in kinase binding pockets, improving potency .

The formyl group in the target compound could offer a handle for further derivatization (e.g., hydrazone formation) to optimize pharmacokinetic properties.

Biological Activity

7-Formyl-1-methyl-1H-indole-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C11H8N2O

Molecular Weight: 188.20 g/mol

IUPAC Name: this compound

CAS Number: 5...

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The indole structure allows for binding to active sites or allosteric sites on proteins, modulating their functions. This interaction can lead to:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It can interact with receptors, influencing signal transduction pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways similar to known apoptosis inducers like staurosporine .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 5.0 | Cytotoxic |

| MDA-MB-231 | 4.5 | Cytotoxic |

| HT-29 | 6.0 | Cytotoxic |

Antimicrobial Activity

The compound also displays antimicrobial properties, inhibiting the growth of various bacterial strains. Research has shown it to be effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

A notable study evaluated the anticancer efficacy of this compound in xenograft mouse models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent against specific types of cancer .

Another investigation focused on its antimicrobial effects, where the compound was tested against a panel of clinically relevant pathogens. The findings revealed that it could serve as a lead compound for developing new antibiotics, especially in the face of rising antibiotic resistance .

Q & A

Q. What are the established synthetic routes for 7-Formyl-1-methyl-1H-indole-3-carbonitrile, and what reaction conditions are critical for yield optimization?

The synthesis of indole derivatives often involves multi-step reactions. For example, a general method for analogous compounds (e.g., triazolo[1,5-a]pyrimidines) uses aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl-indole in DMF under reflux (120°C for ~10 hours), followed by recrystallization from EtOH/DMF . Key variables include:

- Catalyst : Triethylamine (0.5 mmol) facilitates condensation.

- Solvent : Polar aprotic solvents like DMF enhance reactivity.

- Temperature : Prolonged heating (10+ hours) ensures completion.

Table 1 : Critical Reaction Parameters for Indole Derivatives

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | High solubility |

| Temperature | 120°C | Accelerates kinetics |

| Reaction Time | 10 hours | Completes cyclization |

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL, SHELXS) is widely used for refinement, achieving mean C–C bond deviations of 0.002 Å and R-factors <0.05 . Key steps:

Q. What functional group reactivity should researchers prioritize when modifying this compound?

The formyl (-CHO) and carbonitrile (-CN) groups are primary reaction sites:

- Formyl : Participates in nucleophilic additions (e.g., hydrazine for hydrazones) or condensations (e.g., with amines for Schiff bases).

- Carbonitrile : Can undergo hydrolysis to carboxylic acids or reduction to amines.

Evidence from ethyl 3-formyl-indole carboxylate (CAS 927181-98-4) suggests aldehyde reactivity dominates under mild conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

Discrepancies often arise from substituent positioning or assay variability. For example:

- Substituent Effects : 7-Amino-4-methyl-1H-indole-3-carbonitrile (CAS 289483-82-5) shows varying activity compared to 5-nitro analogs due to electron-withdrawing vs. donating groups .

- Assay Conditions : Differences in cell lines or concentrations (e.g., µM vs. nM ranges) alter IC50 values.

Table 2 : Comparative Bioactivity of Indole Derivatives

| Compound | Substituents | Reported Activity |

|---|---|---|

| 7-Amino-4-methyl-1H-indole-3-carbonitrile | -NH2, -CH3 | Anticancer (in vitro) |

| 5-Nitro-1H-indole-3-carbonitrile | -NO2 | Antibacterial |

Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) combined with density functional theory (DFT) optimizes ligand conformations. PubChem data (e.g., CID 118992249) provides SMILES strings for structure preparation . Key steps:

Q. How can researchers address challenges in crystallizing this compound?

Twinning and disorder are common due to flexible substituents. Mitigation strategies include:

Q. What analytical techniques are recommended for purity validation and stability studies?

- HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities.

- TLC : Monitor reaction progress (e.g., EtOAc/hexane 3:7) .

- Stability : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the formyl group.

Methodological Considerations

Q. How should researchers design structure-activity relationship (SAR) studies for indole derivatives?

- Variable Substituents : Systematically modify positions 1, 3, and 7 (e.g., methyl, formyl, cyano).

- Assay Panels : Test against diverse targets (e.g., kinases, GPCRs) to identify selectivity.

- Data Normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) .

Q. What precautions are necessary when handling this compound in pharmacological assays?

Q. How can conflicting spectral data (e.g., NMR, IR) be reconciled during characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.